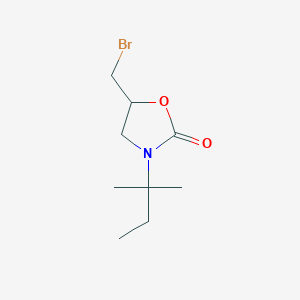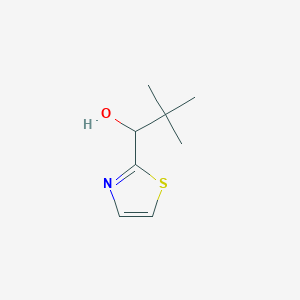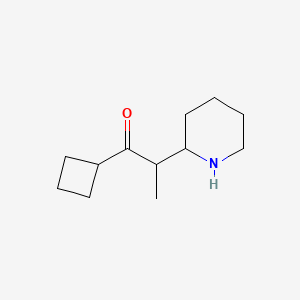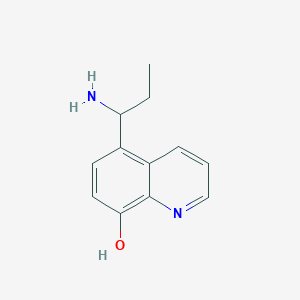
5-(Bromomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a bromomethyl group and a 2-methylbutan-2-yl group attached to the oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with bromomethylating agents under controlled conditions. One common method involves the use of N-bromosuccinimide (NBS) as the bromomethylating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
5-(Bromomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction of the oxazolidinone ring can lead to the formation of amino alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of oxazolidinone derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of amino alcohols.
科学的研究の応用
5-(Bromomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of novel antibiotics and other therapeutic agents.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(Bromomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The oxazolidinone ring can interact with specific binding sites, modulating biological pathways and cellular functions.
類似化合物との比較
Similar Compounds
- 5-(Chloromethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one
- 5-(Iodomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one
- 5-(Hydroxymethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one
Uniqueness
5-(Bromomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and selectivity in chemical reactions. This compound’s ability to undergo nucleophilic substitution with a wide range of nucleophiles makes it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C9H16BrNO2 |
|---|---|
分子量 |
250.13 g/mol |
IUPAC名 |
5-(bromomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H16BrNO2/c1-4-9(2,3)11-6-7(5-10)13-8(11)12/h7H,4-6H2,1-3H3 |
InChIキー |
VHCJECFGFIBAPR-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)N1CC(OC1=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13316500.png)
![1-(3-Methylbutyl)-1,7-diazaspiro[4.5]decane](/img/structure/B13316501.png)
![2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane](/img/structure/B13316502.png)
amine](/img/structure/B13316505.png)
![(5aS,8aR,8bR)-2-(4-methylphenyl)sulfonyl-1,3,3a,4,5,5a,7,8,8a,8b-decahydropyrrolo[3,4-e]isoindol-6-one](/img/structure/B13316514.png)

![1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13316521.png)

![3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13316544.png)
![N-[1-(2-Fluorophenyl)propyl]cyclopropanamine](/img/structure/B13316545.png)
![2-Fluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13316559.png)



